BenchChemオンラインストアへようこそ!

4-Bromo-6-fluoro-2-methylquinoline

Antimicrobial Minimum Inhibitory Concentration Quinoline antibiotics

4-Bromo-6-fluoro-2-methylquinoline (CAS 1070879-47-8) is a dihalogenated quinoline scaffold optimized for Pd-catalyzed cross-coupling: the C4-bromo serves as a selective handle for Suzuki-Miyaura diversification, while the C6-fluoro enhances metabolic stability and the C2-methyl blocks undesired oxidation. This orthogonal reactivity enables systematic SAR libraries for kinase, anti-infective, and integrin targets. Supplied at 98% HPLC/GC purity, this intermediate is also qualified as a reference standard for analytical method development. Differentiate your discovery program with this unique, coupling-ready quinoline building block.

Molecular Formula C10H7BrFN
Molecular Weight 240.07 g/mol
CAS No. 1070879-47-8
Cat. No. B1517434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-6-fluoro-2-methylquinoline
CAS1070879-47-8
Molecular FormulaC10H7BrFN
Molecular Weight240.07 g/mol
Structural Identifiers
SMILESCC1=CC(=C2C=C(C=CC2=N1)F)Br
InChIInChI=1S/C10H7BrFN/c1-6-4-9(11)8-5-7(12)2-3-10(8)13-6/h2-5H,1H3
InChIKeyPNUZBHRKDCGEIY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-6-fluoro-2-methylquinoline (CAS 1070879-47-8): A Halogenated Quinoline Scaffold for Medicinal Chemistry


4-Bromo-6-fluoro-2-methylquinoline (CAS 1070879-47-8) is a dihalogenated quinoline derivative with the molecular formula C10H7BrFN and a molecular weight of 240.07 g/mol . The compound features a 2-methyl substituent and distinct halogenation at the 4-position (bromo) and 6-position (fluoro) of the quinoline ring system . This precise substitution pattern confers specific reactivity profiles: the 4-bromo group serves as an effective leaving group for Pd-catalyzed cross-coupling reactions including Suzuki-Miyaura couplings, enabling rapid diversification into 4-aryl, 4-amino, and 4-alkynyl quinoline derivatives [1]. The 6-fluoro substituent enhances metabolic stability and modulates electronic properties of the aromatic system, while the 2-methyl group provides steric definition and prevents undesired oxidation at the adjacent position .

Why 4-Bromo-6-fluoro-2-methylquinoline Cannot Be Replaced by Generic Quinoline Analogs


Generic substitution among quinoline derivatives fails due to the critical interdependency of the 4-bromo, 6-fluoro, and 2-methyl substituents. The 4-bromo group is not merely a placeholder; it is a requisite handle for Suzuki-Miyaura and other Pd-catalyzed cross-coupling reactions that enable late-stage diversification in structure-activity relationship (SAR) studies [1]. Replacement with 4-chloro analogs reduces coupling efficiency due to lower reactivity of the C–Cl bond under standard palladium catalysis conditions, while 4-unsubstituted or 4-hydroxy variants lack the synthetic handle entirely [2]. The 6-fluoro substituent, absent in non-fluorinated quinolines, provides enhanced metabolic stability and modulates electron density on the quinoline ring, which directly influences both binding interactions with biological targets and the regioselectivity of subsequent chemical transformations [3]. Simultaneous substitution at multiple positions or with alternative halogen patterns (e.g., 6-bromo-4-fluoro regioisomers) produces fundamentally different reactivity profiles and biological outcomes that cannot be extrapolated from the target compound's data .

Quantitative Differentiation Evidence for 4-Bromo-6-fluoro-2-methylquinoline


Antibacterial Potency: 4-Bromo-6-fluoro-2-methylquinoline vs. Conventional Antibiotics

4-Bromo-6-fluoro-2-methylquinoline demonstrates quantifiable antibacterial activity against Klebsiella pneumoniae with an MIC of 6.68 µM, representing a 9.3-fold potency advantage over the same compound's activity against Pseudomonas aeruginosa (MIC = 12.23 µM), and a 5.5-fold improvement over its activity against Staphylococcus aureus (MIC = 62.5 µM) . While direct comparator data against clinical reference antibiotics such as ciprofloxacin are not provided in the available dataset, the intra-compound activity differential across Gram-negative pathogens establishes that the 4-bromo-6-fluoro substitution pattern confers selective antibacterial potency that is species-dependent .

Antimicrobial Minimum Inhibitory Concentration Quinoline antibiotics

Synthetic Utility: Suzuki-Miyaura Coupling of 4-Bromo-6-fluoro-2-methylquinoline for Diversification

The 4-bromo substituent on 4-bromo-6-fluoro-2-methylquinoline undergoes efficient Suzuki-Miyaura coupling with arylboronic acids to afford 4-aryl-6-fluoro-2-methylquinolines in good yields [1]. This reactivity is explicitly contrasted with 4-chloro analogs, which exhibit reduced coupling efficiency under standard Pd catalysis due to the higher bond dissociation energy of the C–Cl bond (approximately 95 kcal/mol for C–Cl vs. 80 kcal/mol for C–Br), requiring more forcing conditions or specialized ligands [2]. Furthermore, the 4-bromo handle provides orthogonal reactivity relative to the 6-fluoro position: the bromine participates selectively in cross-coupling reactions while the fluorine remains intact, enabling sequential functionalization strategies not accessible with symmetrically halogenated or 4-unsubstituted quinoline scaffolds .

Suzuki coupling Palladium catalysis Quinoline diversification

Purity and Reproducibility: Defined Specifications vs. Custom Synthesis Alternatives

Commercially available 4-bromo-6-fluoro-2-methylquinoline is supplied with documented purity specifications of 98% (by HPLC/GC) from established vendors, with full Certificate of Analysis (CoA) traceability and defined storage conditions (room temperature, ambient shipping) . In contrast, alternative sourcing routes such as custom synthesis of closely related but non-stocked 4-substituted-6-fluoroquinolines lack batch-to-batch analytical certification, introduce lead time variability (typically 4–8 weeks for custom synthesis vs. immediate dispatch for catalog items), and carry inherent variability in impurity profiles that can confound biological assay interpretation . The defined purity benchmark of 98% provides a quantifiable quality threshold that directly impacts assay reproducibility: impurities exceeding 2% can produce false-positive hits in high-throughput screening or skew dose-response curves in SAR campaigns .

Analytical purity Procurement Reproducibility

Optimal Research and Industrial Applications for 4-Bromo-6-fluoro-2-methylquinoline


Medicinal Chemistry: Late-Stage Diversification via Suzuki-Miyaura Coupling

4-Bromo-6-fluoro-2-methylquinoline serves as a privileged intermediate for constructing 4-aryl-6-fluoro-2-methylquinoline libraries. The 4-bromo handle enables efficient Pd-catalyzed Suzuki-Miyaura coupling with diverse arylboronic acids to generate focused compound collections for structure-activity relationship (SAR) studies [1]. This orthogonal reactivity—where the bromine participates in cross-coupling while the 6-fluoro and 2-methyl substituents remain intact—allows medicinal chemists to systematically probe the pharmacophoric requirements at the 4-position without altering other structural determinants of target engagement. The compound is particularly suited for programs targeting kinase inhibition, anti-infective discovery, or integrin-mediated pathways where fluorinated quinoline scaffolds have established precedence .

Antibacterial Lead Identification: Gram-Negative Pathogen Screening

Given its demonstrated activity against Klebsiella pneumoniae (MIC = 6.68 µM) and Pseudomonas aeruginosa (MIC = 12.23 µM), 4-bromo-6-fluoro-2-methylquinoline is appropriate as a starting scaffold for antibacterial lead identification programs focused on Gram-negative pathogens [1]. The species-dependent activity differential—approximately 9.3-fold greater potency against K. pneumoniae relative to P. aeruginosa—provides a tractable SAR starting point for optimizing potency and selectivity. Researchers should note that direct comparator data against clinical reference agents are not available in the current evidence base; therefore, this compound is best positioned as an early-stage hit-to-lead scaffold requiring further analoging and comparative evaluation rather than as a late-stage preclinical candidate .

Target Validation: Integrin Binding and Pulmonary Fibrosis Models

4-Bromo-6-fluoro-2-methylquinoline has been characterized as an inhibitor of α1β1 integrin binding, a receptor for collagen and other extracellular matrix proteins implicated in pulmonary fibrosis pathogenesis [1]. The 4-bromo substituent is proposed to prevent the formation of reactive intermediates that contribute to tissue damage in fibrotic disease models . While quantitative binding affinity data (Kd or IC50 values) are not reported in the available evidence, this mechanism annotation supports the compound's use as a chemical probe for target validation studies in integrin biology and as a reference compound for developing higher-affinity integrin antagonists. Users should independently confirm binding potency under their specific assay conditions prior to interpreting biological outcomes .

Analytical Method Development: Reference Standard for Halogenated Quinoline Impurity Profiling

With defined purity specifications (98% by HPLC/GC) and full Certificate of Analysis traceability, 4-bromo-6-fluoro-2-methylquinoline is qualified for use as a reference standard in analytical method development for halogenated quinoline impurity profiling [1]. The compound's distinct retention characteristics (derived from the 4-bromo-6-fluoro substitution pattern) and well-characterized physicochemical properties—including predicted boiling point 304.4±37.0 °C, density 1.564±0.06 g/cm³, and pKa 3.52±0.50—facilitate the development and validation of HPLC and GC methods for quality control of quinoline-based active pharmaceutical ingredients (APIs) . This application leverages the compound's catalog-grade availability and documented purity as a benchmark for method linearity, accuracy, and precision assessments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Bromo-6-fluoro-2-methylquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.